molecular formula C17H23NO B1343385 3-(Azetidinomethyl)phenyl cyclohexyl ketone CAS No. 898772-42-4

3-(Azetidinomethyl)phenyl cyclohexyl ketone

Cat. No.: B1343385
CAS No.: 898772-42-4
M. Wt: 257.37 g/mol
InChI Key: VLKSEYJODVFVLI-UHFFFAOYSA-N
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Description

3-(Azetidinomethyl)phenyl cyclohexyl ketone, also known as 3-AMPC, is an important cyclic ketone that is used in a range of applications in the scientific and medical fields. This compound has a wide range of properties that make it useful for a variety of purposes, including its use as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a ligand in medicinal chemistry.

Scientific Research Applications

Asymmetric Epoxidation

  • Ketones containing N-aryl-substituted oxazolidinones, similar in structure to 3-(Azetidinomethyl)phenyl cyclohexyl ketone, have been investigated for their catalytic activity in asymmetric epoxidation reactions. These ketones show enhanced catalytic properties when the N-phenyl group of the catalyst is substituted with electron-withdrawing groups, offering insights into electronic effects in epoxidation reactions and showing potential for practical applications due to their ease of preparation (Shu et al., 2003).

Enantioselective Photochemical Reactions

  • Cyclohexyl phenyl ketone derivatives have been utilized in photochemical reactions within chiral liquid crystals, demonstrating the ability to direct enantioselective photochemical reactions. These findings underline the potential of these ketone derivatives in stereoselective synthesis, using structured media to influence the outcomes of photochemical processes (Yang et al., 2013).

Cyclization Reactions

  • The ketone, enol, and enolate forms of certain phenyl butanones, akin to this compound, have been studied for their differing reactivities under acidic and basic conditions. This research highlights the multifaceted reactivity of these compounds, offering insights into their use in diverse synthetic pathways (Ning et al., 2018).

Synthesis of β-Lactams

  • Derivatives of cyclohexyl phenyl ketone have been used as key intermediates in the synthesis of β-lactams, showcasing their utility in the construction of complex molecular architectures. This application underscores the significance of these ketones in medicinal chemistry and drug development (Behzadi et al., 2015).

Liquid Crystalline Properties

  • Certain cyclohexyl phenyl ketone derivatives have been synthesized and shown to possess liquid crystalline properties. This aspect opens up possibilities for their use in materials science, particularly in the design and development of new liquid crystal displays and other optoelectronic devices (Bezborodov et al., 2002).

Mechanism of Action

The mechanism of action for 3-(Azetidinomethyl)phenyl cyclohexyl ketone is not specified in the search results. As it is a research chemical, its effects and interactions with other substances are likely the subject of ongoing study .

Safety and Hazards

The specific safety and hazard information for 3-(Azetidinomethyl)phenyl cyclohexyl ketone is not provided in the search results. It’s important to handle all research chemicals with appropriate safety precautions .

Future Directions

The future directions for research involving 3-(Azetidinomethyl)phenyl cyclohexyl ketone are not specified in the search results. As a research chemical, it may be used in a variety of studies to understand its properties and potential applications .

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-cyclohexylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c19-17(15-7-2-1-3-8-15)16-9-4-6-14(12-16)13-18-10-5-11-18/h4,6,9,12,15H,1-3,5,7-8,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKSEYJODVFVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CC(=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643286
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898772-42-4
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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